
Cy7 alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy7 alkyne is a derivative of the heptamethine cyanine dye family, known for its near-infrared fluorescence properties. This compound is widely used in the field of bioimaging and fluorescence labeling due to its ability to emit light in the near-infrared region, which allows for deeper tissue penetration and reduced background fluorescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy7 alkyne can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This reaction involves the coupling of an azide-functionalized Cy7 dye with an alkyne group under mild conditions . The reaction is typically carried out in the presence of a copper catalyst and a ligand that stabilizes the copper in its +1 oxidation state .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Cy7 alkyne primarily undergoes click chemistry reactions, specifically the CuAAC reaction. This reaction is highly efficient and selective, forming a stable triazole ring . Additionally, this compound can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which do not require a copper catalyst .
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
SPAAC Reaction: Strained cyclooctynes are used to facilitate the reaction without the need for a copper catalyst.
Major Products Formed
The major product formed from the CuAAC reaction is a triazole-linked Cy7 conjugate, which retains the fluorescent properties of the Cy7 dye .
Wissenschaftliche Forschungsanwendungen
Cy7 alkyne has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in bioimaging to visualize cellular processes and track biomolecules in live cells.
Medicine: Utilized in diagnostic imaging to detect tumors and monitor therapeutic responses.
Industry: Applied in the development of fluorescent probes for quality control and environmental monitoring.
Wirkmechanismus
Cy7 alkyne exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the compound emits light in the near-infrared region. This fluorescence is used to label and track biomolecules in various applications . The molecular targets and pathways involved include the specific binding of this compound to azide-functionalized biomolecules through click chemistry reactions .
Vergleich Mit ähnlichen Verbindungen
Cy7 alkyne is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence compared to other fluorescent dyes . Similar compounds include:
Alexa Fluor 750: Another near-infrared dye with similar fluorescence properties.
IRDye 750: Known for its stability and brightness in near-infrared imaging.
Cyanine 7.5 alkyne: A derivative of Cy7 with slightly different spectral properties.
This compound stands out due to its high photostability and efficiency in click chemistry reactions, making it a preferred choice for many bioimaging applications .
Eigenschaften
Molekularformel |
C37H44ClN3O |
|---|---|
Molekulargewicht |
582.2 g/mol |
IUPAC-Name |
6-[3,3-dimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C37H43N3O.ClH/c1-7-27-38-35(41)26-14-11-19-28-40-32-23-18-16-21-30(32)37(4,5)34(40)25-13-10-8-9-12-24-33-36(2,3)29-20-15-17-22-31(29)39(33)6;/h1,8-10,12-13,15-18,20-25H,11,14,19,26-28H2,2-6H3;1H |
InChI-Schlüssel |
SNHQCXZQRHDGCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


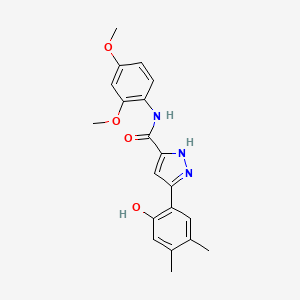
![2,3-Pyrrolidinedione, 4-[(3,4-dimethoxyphenyl)hydroxymethylene]-5-[4-(1-methylethyl)phenyl]-1-(5-methyl-3-isoxazolyl)-](/img/structure/B14101610.png)
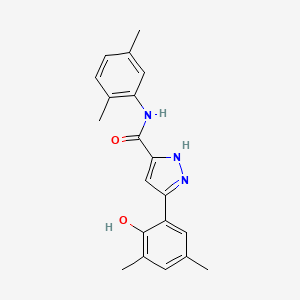
![1-(4-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101632.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14101637.png)
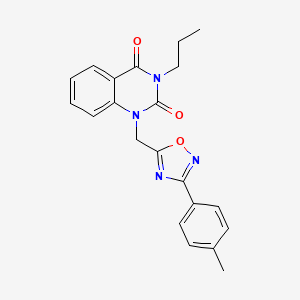
![1-(4-Tert-butylphenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101646.png)
![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14101658.png)
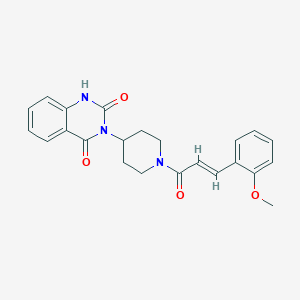
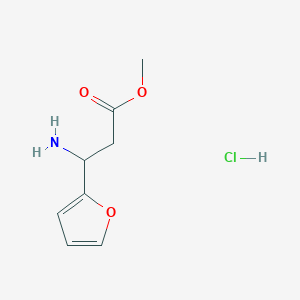
![5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14101673.png)
![(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14101688.png)
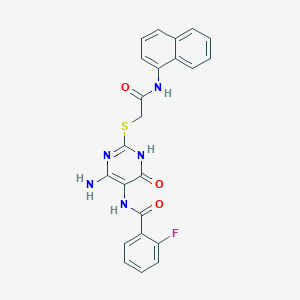
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B14101696.png)
